Disperse Yellow 60

Description

Structure

3D Structure

Properties

IUPAC Name |

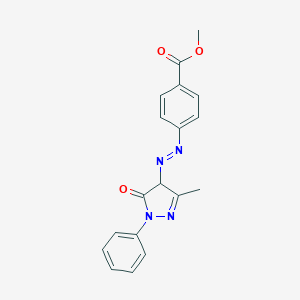

methyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-16(17(23)22(21-12)15-6-4-3-5-7-15)20-19-14-10-8-13(9-11-14)18(24)25-2/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGOOFISESXSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884852 | |

| Record name | Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-15-5 | |

| Record name | Methyl 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Yellow 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Yellow 7: A Comprehensive Technical Guide

CAS Number: 6300-37-4 Molecular Formula: C₁₉H₁₆N₄O

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential metabolic pathways of the monoazo dye, Disperse Yellow 7. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Disperse Yellow 7 is a synthetic organic compound belonging to the azo class of dyes. It is characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as the chromophore responsible for its yellow color. It is sparingly soluble in water but soluble in organic solvents such as acetone and dimethylformamide (DMF).

| Property | Value | Reference |

| CAS Number | 6300-37-4 | [1] |

| Molecular Formula | C₁₉H₁₆N₄O | [2] |

| Molecular Weight | 316.36 g/mol | [2] |

| Appearance | Dark brown powder | [2] |

| Melting Point | 146-148°C (decomposes) | |

| UV-Vis λmax (in Acetone) | 384 - 388 nm | |

| Solubility | Soluble in acetone, DMF | [2] |

Experimental Protocols

Synthesis of Disperse Yellow 7

The synthesis of Disperse Yellow 7 is achieved through a two-step process involving diazotization of 4-(phenyldiazenyl)benzenamine followed by an azo coupling reaction with o-cresol.[2]

Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

-

Dissolve a specific molar equivalent of 4-(phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled amine solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt of 4-(phenyldiazenyl)benzenamine.

Step 2: Azo Coupling with o-Cresol

-

In a separate vessel, dissolve a molar equivalent of o-cresol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold alkaline o-cresol solution with vigorous stirring.

-

A colored precipitate of Disperse Yellow 7 will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

Isolate the crude Disperse Yellow 7 precipitate by vacuum filtration.

-

Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Analytical Characterization

The purity and identity of the synthesized Disperse Yellow 7 can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of disperse dyes. A reversed-phase C18 column with a gradient elution system of acetonitrile and water is typically employed.

-

UV-Visible Spectroscopy: The absorption spectrum of the dye in a suitable solvent (e.g., acetone) can be recorded to determine its maximum absorption wavelength (λmax), which is a characteristic property.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N=N stretching of the azo group and the O-H stretching of the phenolic group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the dye.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Signaling Pathways and Metabolic Fate

Disperse Yellow 7, like many other azo dyes, can undergo metabolic degradation, particularly through the reductive cleavage of the azo bond. This process can be mediated by various microorganisms in the environment or by enzymes in the liver and gut microbiota of higher organisms. The reductive cleavage of the azo linkage leads to the formation of aromatic amines, some of which are known or suspected carcinogens.

Metabolic pathway of Disperse Yellow 7.

The initial step in the degradation of Disperse Yellow 7 is the enzymatic reduction of the azo bond, which breaks the molecule into its constituent aromatic amines: 4-(phenyldiazenyl)benzenamine and 4-amino-2-methylphenol. Of particular concern is the further transformation of 4-(phenyldiazenyl)benzenamine, which can undergo a benzidine rearrangement to form 4-aminobenzidine, a known carcinogen. This metabolic activation is a significant toxicological consideration for azo dyes.

Experimental workflow for Disperse Yellow 7.

References

An In-depth Technical Guide to the Synthesis and Characterization of Disperse Yellow 7

For Researchers, Scientists, and Drug Development Professionals

Disperse Yellow 7, also known by its Colour Index designation C.I. 26090, is a monoazo dye characterized by its vibrant yellow hue and its application in dyeing synthetic fibers like polyester, acetate, and nylon.[1] Its low water solubility and molecular structure make it ideal for dispersion in an aqueous bath for the coloration of hydrophobic textiles. This technical guide provides a comprehensive overview of the synthesis and characterization of Disperse Yellow 7, including detailed experimental protocols and data analysis.

Physicochemical Properties

Disperse Yellow 7 is an organic compound with a molecular structure featuring two azo groups (-N=N-), which act as the chromophore responsible for its color.[1] Key identifying and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol |

| Synonyms | C.I. Disperse Yellow 7, C.I. 26090, 4-[4-(Phenylazo)phenylazo]-o-cresol |

| CAS Number | 6300-37-4 |

| Molecular Formula | C₁₉H₁₆N₄O |

| Molecular Weight | 316.36 g/mol |

| Appearance | Red-light yellow to dark brown powder |

| Solubility | Low solubility in water; soluble in acetone and DMF |

Synthesis of Disperse Yellow 7

The synthesis of Disperse Yellow 7 is a classic example of a diazo coupling reaction. The process involves two primary stages: the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling component, in this case, a phenol.

The overall reaction is as follows: 4-(Phenyldiazenyl)benzenamine is diazotized and then coupled with o-Cresol to yield Disperse Yellow 7.

Synthesis Pathway Diagram

Caption: Synthesis pathway of Disperse Yellow 7 via diazotization and azo coupling.

Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis of Disperse Yellow 7.

Materials:

-

4-(Phenyldiazenyl)benzenamine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

o-Cresol

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

Part 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

-

In a 250 mL beaker, prepare a solution of 4-(Phenyldiazenyl)benzenamine (e.g., 0.05 mol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 25 mL).

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. The amine hydrochloride may precipitate.

-

In a separate beaker, dissolve sodium nitrite (e.g., 0.052 mol) in a minimal amount of cold water (e.g., 15 mL).

-

Add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.[2]

-

Stir the mixture for an additional 20 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a clear solution.

Part 2: Azo Coupling

-

In a separate 500 mL beaker, dissolve o-Cresol (e.g., 0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.05 mol in 50 mL of water).

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold o-Cresol solution with vigorous stirring.

-

A colored precipitate of Disperse Yellow 7 will form immediately. Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The reaction is typically carried out under slightly alkaline conditions to activate the phenol for electrophilic substitution.

-

Isolate the crude dye by vacuum filtration.

-

Wash the filter cake with a saturated sodium chloride solution to remove impurities, followed by a wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified Disperse Yellow 7.

-

Dry the purified dye in a vacuum oven at 60-70 °C.

Characterization of Disperse Yellow 7

The synthesized dye is characterized using various analytical techniques to confirm its structure and purity.

Analytical Workflow Diagram

Caption: General analytical workflow for the characterization of Disperse Yellow 7.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Disperse Yellow 7 based on its known chemical structure.

Table 1: UV-Visible Spectroscopy

| Parameter | Expected Value | Rationale |

|---|

| λmax | ~360-400 nm | Corresponds to the π → π* transition of the extended conjugated azo system. |

Table 2: FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 3030-3100 | Aromatic C-H stretch | Ar-H |

| 2850-2960 | Aliphatic C-H stretch | -CH₃ |

| ~1600, ~1500 | C=C stretch | Aromatic rings |

| 1450-1510 | N=N stretch | Azo group |

| ~1200 | C-O stretch | Phenolic C-O |

Table 3: ¹H-NMR Spectroscopy (Predicted)

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~2.2 | Singlet | 3H | -CH₃ protons |

| ~5.0-6.0 | Singlet | 1H | Phenolic -OH proton |

| ~6.8-8.0 | Multiplet | 12H | Aromatic protons |

Table 4: ¹³C-NMR Spectroscopy (Predicted)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~20 | -CH₃ carbon |

| 115-155 | Aromatic and azo-linked carbons |

Experimental Protocols: Characterization

1. UV-Visible Spectroscopy

-

Instrument: Double-beam UV-Vis Spectrophotometer.

-

Protocol:

-

Prepare a dilute solution of Disperse Yellow 7 in a suitable solvent (e.g., ethanol or acetone).

-

Use the pure solvent as a blank to calibrate the instrument.

-

Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: FT-IR Spectrometer.

-

Protocol:

-

Mix a small amount of the dried dye sample with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet.

-

Place the pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

-

Protocol:

-

Dissolve a small amount of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H-NMR and ¹³C-NMR spectra.

-

Analyze the chemical shifts, integration, and splitting patterns to confirm the molecular structure.

-

This guide provides a foundational framework for the synthesis and detailed characterization of Disperse Yellow 7, intended to support researchers in the fields of dye chemistry, materials science, and related disciplines.

References

An In-depth Technical Guide to the Photophysical and Thermal Properties of Disperse Yellow 7

Disclaimer: Publicly available, peer-reviewed literature containing comprehensive and specific quantitative photophysical and thermal analysis data for C.I. Disperse Yellow 7 is limited. This guide provides a summary of available data, primarily from supplier and database sources, alongside standardized experimental protocols for the characterization of such dyes.

Disperse Yellow 7 (C.I. 26090) is a monoazo dye known for its application in the dyeing of synthetic fibers, particularly polyester.[1] Its chemical structure, based on an azo-coupled phenyl and cresol backbone, is responsible for its characteristic yellow color. This document serves as a technical guide for researchers and professionals, detailing the known properties and standard methodologies for the characterization of Disperse Yellow 7.

Chemical and Physical Properties

A compilation of the fundamental chemical and physical properties of Disperse Yellow 7 is presented in Table 1. It is important to note that some of the cited values, particularly the melting point and UV-Vis data, may vary between different commercial sources and have not been extensively validated in peer-reviewed literature.

| Property | Value |

| Chemical Name | 2-methyl-4-((4-(phenyldiazenyl)phenyl)azo)phenol |

| C.I. Name | Disperse Yellow 7, 26090 |

| CAS Number | 6300-37-4[1] |

| Molecular Formula | C₁₉H₁₆N₄O[1] |

| Molecular Weight | 316.36 g/mol [1] |

| Appearance | Yellow to brown powder[1] |

| Melting Point | 146-148 °C (with decomposition) |

| Solubility | Soluble in acetone and DMF; low solubility in water.[1][2] |

| UV-Vis Absorption (λmax) | 384-388 nm (in acetone), with a molar extinction coefficient (ε) > 34000 L·mol⁻¹·cm⁻¹. Another source reports a λmax of 203 nm, which is less likely to be the primary absorption band responsible for its color.[3] A methacrylate derivative of Disperse Yellow 7 has a reported λmax of 364 nm.[2] |

Synthesis

The synthesis of Disperse Yellow 7 is typically achieved through a diazotization and azo coupling reaction. The process involves the diazotization of 4-(phenyldiazenyl)benzenamine, which is then coupled with o-cresol.[1]

Experimental Protocols

This technique is used to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which are fundamental photophysical parameters.

-

Sample Preparation: Prepare a stock solution of Disperse Yellow 7 of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent such as ethanol, methanol, or acetone. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Calibrate the spectrophotometer with a blank solution (the pure solvent used for the sample).

-

Record the absorption spectrum of the sample solution over a wavelength range of at least 200-800 nm.[4]

-

Identify the λmax from the spectrum.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar extinction coefficient (ε).

-

Fluorescence spectroscopy is used to measure the emission spectrum, fluorescence quantum yield (Φf), and fluorescence lifetime (τf) of a sample. It should be noted that many azo dyes are known to be non-fluorescent or very weakly fluorescent due to efficient non-radiative decay pathways.

-

Sample Preparation: Prepare a dilute solution of Disperse Yellow 7 in a spectroscopic grade solvent, with an absorbance at the excitation wavelength of around 0.1 to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Measurement:

-

Record the emission spectrum by exciting the sample at its λmax and scanning the emission wavelengths.

-

The fluorescence quantum yield can be determined relative to a standard of known quantum yield using the following equation: Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

-

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

-

Sample Preparation: Place a small amount of the powdered Disperse Yellow 7 sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[2]

-

Instrumentation: Use a thermogravimetric analyzer.

-

Measurement:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[2]

-

The resulting TGA thermogram will show the percentage of weight loss versus temperature, from which the onset of decomposition and the temperatures of maximum weight loss can be determined.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transition temperature, and enthalpy of transitions.

-

Sample Preparation: Accurately weigh a small amount of the powdered Disperse Yellow 7 sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and seal it. An empty sealed pan is used as a reference.

-

Instrumentation: Use a differential scanning calorimeter.

-

Measurement:

-

Heat the sample and reference pans under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a desired temperature range.

-

The DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. The melting point is typically taken as the onset or peak of the melting endotherm. The area under the peak can be integrated to determine the enthalpy of fusion.

-

Visualizations

The following diagrams illustrate the experimental workflow for characterizing a dye like Disperse Yellow 7 and a generalized Jablonski diagram representing the photophysical processes involved.

References

Solubility of Disperse Yellow 7 in different solvents

An In-depth Technical Guide to the Solubility of Disperse Yellow 7

Introduction

Quantitative Solubility Data

The following table is provided as a template to be populated with experimental data obtained using the protocol detailed in this guide. The solubility of Disperse Yellow 7 is expected to vary with the solvent and temperature.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Supercritical CO₂ | Specify T & P | Data to be determined | Data to be determined |

Experimental Protocol: Spectrophotometric Determination of Solubility

This protocol outlines a standard method for determining the solubility of Disperse Yellow 7 in a given solvent using UV-Vis spectrophotometry. The principle relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment

-

Disperse Yellow 7 (pure solid)

-

Selected solvents (e.g., acetone, DMF, ethanol)

-

UV-Vis Spectrophotometer

-

Volumetric flasks (various sizes)

-

Pipettes (graduated and volumetric)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Cuvettes (quartz or glass, depending on the solvent and wavelength range)

Experimental Workflow Diagram

Caption: Experimental workflow for determining dye solubility via spectrophotometry.

Detailed Steps

Part 1: Preparation of Calibration Curve

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of Disperse Yellow 7 in the chosen solvent.

-

Scan the absorbance of the solution over the visible spectrum (typically 400-700 nm) to find the wavelength with the highest absorbance. This is the λmax.[7]

-

-

Prepare a Stock Solution:

-

Accurately weigh a small amount of Disperse Yellow 7 (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL) in a volumetric flask. This will be your stock solution of known concentration.

-

-

Prepare a Series of Standard Solutions:

-

Perform serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[8] For example, you can prepare five standards by pipetting specific volumes of the stock solution into volumetric flasks and diluting to the mark with the solvent.

-

-

Measure Absorbance of Standards:

-

Set the spectrophotometer to the determined λmax.

-

Use the pure solvent as a blank to zero the instrument.[9]

-

Measure the absorbance of each standard solution.

-

-

Create the Calibration Curve:

-

Plot the absorbance of the standard solutions (y-axis) against their known concentrations (x-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1.0 for a good linear fit.

-

Part 2: Determination of Solubility

-

Prepare a Saturated Solution:

-

Add an excess amount of Disperse Yellow 7 to a known volume of the solvent in a flask. The amount should be more than what can dissolve to ensure a saturated solution with undissolved solid present.

-

-

Equilibration:

-

Seal the flask and stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the undissolved solid to settle.

-

Carefully take an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Dilution of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent. The dilution factor should be chosen so that the absorbance of the diluted solution falls within the range of the calibration curve.

-

-

Measure Absorbance:

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

Part 3: Calculation of Solubility

-

Determine the Concentration of the Diluted Solution:

-

Use the equation of the calibration curve (y = mx + c) to calculate the concentration (x) of the diluted saturated solution from its measured absorbance (y).

-

-

Calculate the Concentration of the Saturated Solution:

-

Multiply the concentration of the diluted solution by the dilution factor to get the concentration of the original saturated solution. This value represents the solubility of Disperse Yellow 7 in that solvent at that temperature.

-

-

Express Solubility in Desired Units:

-

Convert the concentration to the desired units, such as g/L or mg/mL.

-

Logical Relationships in Solubility Determination

The following diagram illustrates the logical dependencies in the experimental process.

Caption: Logical dependencies for accurate solubility determination.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 3. Disperse Yellow 7 | C19H16N4O | CID 22736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Disperse Yellow 7 | 6300-37-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. science.valenciacollege.edu [science.valenciacollege.edu]

- 9. storage-cdn.labflow.com [storage-cdn.labflow.com]

In-Depth Toxicological Profile of Disperse Yellow 7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Yellow 7 (DY7) is a monoazo dye that has been used in the textile industry. This technical guide provides a comprehensive overview of its toxicological profile, with a focus on its metabolism, genotoxicity, carcinogenicity, and skin sensitization potential. A critical aspect of DY7's toxicology is its reductive metabolism to aromatic amines, namely p-phenylenediamine (PPD), 4-aminoazobenzene, and 4-aminobiphenyl. These metabolites are responsible for a significant portion of the observed toxicity, including genotoxic and carcinogenic effects. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of the toxicological risks associated with Disperse Yellow 7.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-[(4-aminophenyl)azo]benzenamine |

| Synonyms | C.I. 26090, 4,4'-diaminoazobenzene |

| CAS Number | 6300-37-4 |

| Molecular Formula | C₁₂H₁₂N₄ |

| Molecular Weight | 212.25 g/mol |

| Appearance | Yellow to orange powder |

| Solubility | Insoluble in water, soluble in some organic solvents |

Toxicological Data Summary

Acute Toxicity

Repeated Dose Toxicity

Quantitative data from repeated dose toxicity studies for Disperse Yellow 7, including No Observed Adverse Effect Levels (NOAEL) or Lowest Observed Adverse Effect Levels (LOAEL), are not well-documented in publicly accessible literature.

Genotoxicity

Disperse Yellow 7 is considered to be genotoxic, primarily due to the action of its metabolites.

| Test System | Metabolite | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | p-Phenylenediamine | Positive[1] |

| In Vitro Chromosomal Aberration Assay | p-Phenylenediamine | Positive[1] |

Carcinogenicity

The carcinogenic potential of Disperse Yellow 7 is attributed to its metabolic conversion to known carcinogens.

| Metabolite | IARC Classification | Key Findings |

| 4-Aminobiphenyl | Group 1 (Carcinogenic to humans) | Induces bladder cancer through metabolic activation and formation of DNA adducts.[2] |

| 4-Aminoazobenzene | Group 2B (Possibly carcinogenic to humans) | Evidence of carcinogenicity in animal studies. |

Skin Sensitization

Disperse dyes are recognized as potential skin sensitizers. While specific quantitative data for Disperse Yellow 7 is limited, the Local Lymph Node Assay (LLNA) is the standard method for assessing skin sensitization potential, with the endpoint being the Estimated Concentration to produce a three-fold stimulation index (EC3).

Experimental Protocols

In Vitro Reductive Metabolism of Disperse Yellow 7

Objective: To simulate the metabolic reduction of Disperse Yellow 7 to its constituent aromatic amines for subsequent toxicological analysis.

Methodology:

-

Preparation of Reaction Mixture: A solution of Disperse Yellow 7 is prepared in an appropriate organic solvent (e.g., methanol) and added to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).

-

Reducing Agent: A reducing agent, such as sodium dithionite, is added to the reaction mixture to initiate the reductive cleavage of the azo bond.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period to allow for complete reduction.

-

Extraction of Metabolites: Following incubation, the aromatic amine metabolites are extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted metabolites are then identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Several tester strains of S. typhimurium with different mutations in the histidine operon are selected (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine, which allows for a few cell divisions for mutations to be expressed.

-

Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.

-

Incubation and Scoring: The plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

Objective: To identify substances that cause structural chromosomal damage in cultured mammalian cells.

Methodology:

-

Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.

-

Exposure: The cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per concentration are analyzed microscopically for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). The percentage of cells with aberrations is calculated.

Murine Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of a chemical by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice following dermal application.

Methodology:

-

Animal Model: Typically, CBA/Ca or CBA/J mice are used.

-

Application of Test Substance: Various concentrations of the test substance in a suitable vehicle are applied to the dorsum of both ears of the mice for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine or an alternative label.

-

Node Excision and Processing: Several hours after the injection, the auricular lymph nodes are excised and a single-cell suspension is prepared.

-

Quantification and Stimulation Index: The incorporation of the label is measured (e.g., by scintillation counting) as an indicator of lymphocyte proliferation. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is the estimated concentration that would produce an SI of 3.

Visualizations

Metabolic Pathway of Disperse Yellow 7

Caption: Reductive metabolism of Disperse Yellow 7 to its primary aromatic amine metabolites.

Signaling Pathways of p-Phenylenediamine (PPD) Toxicity

Caption: Key signaling pathways modulated by p-phenylenediamine, leading to apoptosis.

Carcinogenic Mechanism of 4-Aminobiphenyl

Caption: Metabolic activation of 4-aminobiphenyl leading to DNA adduct formation and carcinogenesis.

Logical Flow of Skin Sensitization

Caption: The immunological cascade leading to skin sensitization from disperse dyes.

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of Disperse Yellow 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 7 (DY7), a monoazo disperse dye, has been widely used in the textile industry for dyeing polyester and acetate fibers.[1][2] Its chemical structure, characterized by an azo bond (-N=N-), is responsible for its color but also raises environmental concerns due to its persistence and the potential formation of toxic degradation products.[3] This technical guide provides a comprehensive overview of the environmental fate and degradation of Disperse Yellow 7, synthesizing available data on its physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicity. Detailed experimental protocols and visual representations of degradation pathways are included to support further research and the development of effective remediation strategies.

Physicochemical Properties of Disperse Yellow 7

A thorough understanding of the physicochemical properties of Disperse Yellow 7 is essential for predicting its environmental distribution and behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₆N₄O | [4] |

| Molecular Weight | 316.36 g/mol | [4] |

| CAS Number | 6300-37-4 | [4] |

| Appearance | Dark brown powder | [4] |

| Melting Point | 146-148°C (decomposes) | [2] |

| Boiling Point | 532.0 ± 50.0°C at 760 mmHg | [2] |

| Density | 1.17 ± 0.1 g/cm³ | [2] |

| Water Solubility | Low (water-insoluble) | [2] |

| Solubility in Organic Solvents | Soluble in acetone and DMF | [4] |

| Maximum Absorption (λmax) | 364 nm | [5] |

Environmental Fate and Degradation Pathways

The environmental persistence of Disperse Yellow 7 is a significant concern. Its degradation can occur through both abiotic and biotic processes, leading to the breakdown of the parent molecule into various intermediates and, ultimately, mineralization to carbon dioxide, water, and inorganic compounds.

Abiotic Degradation

Abiotic degradation of Disperse Yellow 7 primarily involves processes such as hydrolysis and photodegradation. These processes are influenced by environmental factors like pH, temperature, and the presence of light.

Hydrolysis: Disperse dyes, particularly those with ester groups, can be susceptible to hydrolysis, especially under alkaline conditions.[6][7] The rate of hydrolysis is pH-dependent, with increased degradation observed at higher pH levels.[3] While specific kinetic data for the hydrolysis of Disperse Yellow 7 is limited, the general mechanism for azo dyes involves nucleophilic attack on the dye molecule.

Photodegradation: Photodegradation, or photolysis, is the breakdown of chemical compounds by light. The azo bond in Disperse Yellow 7 can be cleaved under UV irradiation.[1] The efficiency of photodegradation can be enhanced by the presence of photocatalysts such as titanium dioxide (TiO₂) and zinc oxide (ZnO).[1] The process generally follows pseudo-first-order kinetics.[8]

Biotic Degradation

Microorganisms, including bacteria and fungi, play a crucial role in the biodegradation of azo dyes. The primary mechanism involves the enzymatic cleavage of the azo bond, a process known as azoreduction.

Bacterial Degradation: Several bacterial genera, including Pseudomonas, Bacillus, and Stenotrophomonas, have been shown to decolorize and degrade azo dyes.[9][10][11] The initial and rate-limiting step is the reductive cleavage of the azo bond by enzymes called azoreductases.[12][13] This process typically occurs under anaerobic or anoxic conditions and results in the formation of aromatic amines, which may be further degraded under aerobic conditions.[7]

Fungal Degradation: Fungi, particularly white-rot fungi, are also effective in degrading azo dyes.[7] They secrete extracellular ligninolytic enzymes, such as laccases and peroxidases, which have broad substrate specificity and can oxidize a wide range of pollutants, including Disperse Yellow 7.[7][14]

Degradation Pathways and Intermediates

The degradation of Disperse Yellow 7 proceeds through the cleavage of its azo bond, leading to the formation of various aromatic amines. The identification of these intermediates is critical for assessing the overall environmental impact, as some of these breakdown products can be more toxic than the parent dye.

Experimental Protocols

Accurate assessment of the environmental fate of Disperse Yellow 7 requires robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Determination of Disperse Yellow 7 Concentration by HPLC

This protocol outlines a method for the quantitative analysis of Disperse Yellow 7 in aqueous samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][15][16]

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 364 nm (λmax of Disperse Yellow 7).[5]

-

Column Temperature: 30°C.

2. Sample Preparation:

-

Filter aqueous samples through a 0.45 µm syringe filter to remove particulate matter.

-

If necessary, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[5]

3. Calibration:

-

Prepare a series of standard solutions of Disperse Yellow 7 of known concentrations in the mobile phase.

-

Inject the standards and construct a calibration curve by plotting peak area against concentration.

4. Analysis:

-

Inject the prepared samples into the HPLC system.

-

Identify and quantify the Disperse Yellow 7 peak based on its retention time and the calibration curve.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification of intermediate products formed during the degradation of Disperse Yellow 7.[5][17][18]

1. Instrumentation and Conditions:

-

LC-MS/MS System: A high-resolution mass spectrometer coupled with an HPLC system.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or triple quadrupole.

-

LC Conditions: Similar to the HPLC protocol, optimized for separation of potential degradation products.

2. Sample Preparation:

-

Collect samples at different time points during the degradation experiment.

-

Filter the samples and, if necessary, perform SPE for cleanup and concentration.

3. Analysis:

-

Inject the samples into the LC-MS/MS system.

-

Acquire full scan mass spectra to identify the molecular ions of potential degradation products.

-

Perform tandem MS (MS/MS) experiments on the identified parent ions to obtain fragmentation patterns.

4. Identification:

-

Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns.

-

Compare the obtained mass spectra with spectral libraries or with the analysis of authentic standards if available.

Ecotoxicity of Disperse Yellow 7

Disperse Yellow 7 has been shown to exhibit toxicity to various aquatic organisms. Chronic toxicity studies have demonstrated its adverse effects on the early life stages of fathead minnows (Pimephales promelas). The lethal concentration (LC50) values further highlight its potential environmental risk.

| Organism | Endpoint | Value | Reference |

| Fathead minnow (Pimephales promelas) | 20-day LC50 | 0.025 mg/L | Environment Canada Health Can |

| Crustacean (Hyalella azteca) | 14-day LC50 | 0.16 mg/L | Environment Canada Health Can |

| Crustacean (Hyalella azteca) | 28-day LC50 | 0.12 mg/L | Environment Canada Health Can |

Conclusion

This technical guide provides a detailed overview of the current knowledge on the environmental fate and degradation of Disperse Yellow 7. The data presented highlights its potential for persistence and ecotoxicity, underscoring the need for effective treatment and remediation strategies. The provided experimental protocols offer a foundation for researchers to further investigate the degradation kinetics and pathways of this dye. Future research should focus on obtaining more quantitative data on its degradation rates under various environmental conditions and on identifying the full range of degradation intermediates to conduct a comprehensive risk assessment. The development of efficient and environmentally friendly technologies for the removal of Disperse Yellow 7 from textile effluents remains a critical area of research.

References

- 1. sciepub.com [sciepub.com]

- 2. Alkaline Hydrolysis and Dyeing Characteristics of Sea-Island-Type Ultramicrofibers of PET Tricot Fabrics with Black Disperse Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of Dyes Intermediates and HPLC Method for Their Estimation | Springer Nature Experiments [experiments.springernature.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. etasr.com [etasr.com]

- 10. Biodegradation of Brown 706 Dye by Bacterial Strain Pseudomonas aeruginosa [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. ijlret.com [ijlret.com]

- 15. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 16. researchgate.net [researchgate.net]

- 17. an.shimadzu.com [an.shimadzu.com]

- 18. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]

Endocrine-Disrupting Effects of Azo Dyes: A Technical Analysis of Disperse Yellow 7

Abstract

Azo dyes represent a significant class of synthetic organic colorants, accounting for 60-70% of all dyes used in various industries, including textiles, cosmetics, and printing.[1][] Growing concern surrounds their potential as endocrine-disrupting chemicals (EDCs), which are exogenous substances that can interfere with any aspect of hormone action. This guide provides a detailed technical overview of the known endocrine-disrupting effects of the disazo dye Disperse Yellow 7 (DY7), summarizing key quantitative data, outlining experimental methodologies, and visualizing the implicated biological pathways and workflows. The available evidence points to DY7 as a disruptor of the androgen system in an amphibian model, though significant data gaps remain for its effects on the estrogen and thyroid systems. Understanding the metabolic activation of azo dyes into potentially more potent aromatic amines is critical for a complete toxicological assessment.[3][4]

Introduction: Azo Dyes and Endocrine Disruption

Azo dyes are characterized by the presence of one or more azo groups (–N=N–).[5] Their widespread use leads to their presence in industrial effluents and, subsequently, the environment.[3][6]

An Endocrine-Disrupting Chemical (EDC) is an agent that interferes with the synthesis, secretion, transport, metabolism, binding, or elimination of natural hormones, thereby affecting homeostasis, reproduction, and development.[7] The U.S. Environmental Protection Agency (EPA) Endocrine Disruptor Screening Program (EDSP) utilizes a two-tiered testing strategy to identify chemicals that may interact with the estrogen, androgen, and thyroid hormone systems.[8][9] While many azo dyes are considered to have a low toxic profile, some can be metabolized into aromatic amines, which may possess carcinogenic or endocrine-disrupting properties.[4][10]

Disperse Yellow 7 (DY7)

-

CAS Number: 6300-37-4[11]

-

Class: Disazo Dye[12]

-

Primary Use: Dyeing of polyester and acetate fibers.[]

Known Endocrine-Disrupting Effects of Disperse Yellow 7

Direct research on the endocrine-disrupting properties of DY7 is limited. The most comprehensive data comes from a study on the amphibian species Silurana tropicalis (Western clawed frog).

Androgenic System Disruption

Exposure of S. tropicalis larvae to DY7-contaminated sediment led to significant alterations in the expression of two key androgen-related genes. At a concentration of 209 μg/g, DY7 was shown to:

-

Decrease androgen receptor (ar) mRNA levels by 2-fold.[1]

-

Increase 5α-reductase type 2 (srd5a2) mRNA levels by 2.6-fold.[1]

The downregulation of the androgen receptor suggests a potential for anti-androgenic activity, reducing the tissue's ability to respond to androgens. Conversely, the upregulation of srd5a2, an enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), indicates a compensatory mechanism or a direct effect on steroid metabolism. These findings demonstrate that DY7 can perturb the androgen signaling pathway in an aquatic vertebrate.

Estrogenic and Thyroid Systems

Currently, there is a significant lack of published data specifically investigating the effects of DY7 on the estrogen and thyroid hormone systems. Standardized in vitro assays, such as those included in the EPA's Tier 1 screening battery, are necessary to evaluate these potential activities.[8][9] Such tests would include estrogen receptor (ER) and thyroid receptor (TR) binding and transactivation assays to determine if DY7 or its metabolites can mimic or block the actions of endogenous hormones.[13][14][15]

Metabolic Activation: A Critical Pathway

A crucial aspect of azo dye toxicology is their metabolism. Both mammalian liver enzymes and, more significantly, anaerobic gut microbiota possess azoreductases that cleave the azo bond.[4][5][10] This reductive process breaks the dye down into its constituent aromatic amines.[3][16] These metabolites are often more biologically active and potentially more toxic than the parent dye molecule. Therefore, the endocrine-disrupting potential of DY7 must also consider the activity of its aromatic amine metabolites.

Diagram 1: Metabolic Activation of Azo Dyes

References

- 1. Sediment contaminated with the Azo Dye disperse yellow 7 alters cellular stress- and androgen-related transcription in Silurana tropicalis larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Thyroid Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. chimia.ch [chimia.ch]

- 11. Disperse Yellow 7 | C19H16N4O | CID 22736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. worlddyevariety.com [worlddyevariety.com]

- 13. academic.oup.com [academic.oup.com]

- 14. magistralbr.caldic.com [magistralbr.caldic.com]

- 15. Frontiers | Disruption of the thyroid hormone system and patterns of altered thyroid hormones after gestational chemical exposures in rodents – a systematic review [frontiersin.org]

- 16. [PDF] Toxicological significance of azo dye metabolism by human intestinal microbiota. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes: High-Temperature Dyeing of Polyester with C.I. Disperse Yellow 7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and technical data for the high-temperature dyeing of polyester fabrics using C.I. Disperse Yellow 7 (CAS No. 6300-37-4). This information is intended to guide researchers in achieving consistent and high-quality dyeing results for applications where precise coloration and fastness are critical.

Introduction

Disperse Yellow 7 is a monoazo disperse dye known for its bright, reddish-yellow hue and good overall performance on polyester fibers.[1][2] High-temperature dyeing is the preferred method for applying disperse dyes to polyester, as the elevated temperatures (typically 120-135°C) are necessary to swell the polyester fibers, allowing for the diffusion and penetration of the dye molecules into the fiber structure.[2] This process results in dyeings with excellent fastness properties.

Quantitative Data

The following tables summarize the key quantitative data for the high-temperature dyeing of polyester with Disperse Yellow 7.

Table 1: Physicochemical Properties of C.I. Disperse Yellow 7

| Property | Value |

| C.I. Name | Disperse Yellow 7 |

| C.I. Number | 26090 |

| CAS Number | 6300-37-4 |

| Molecular Formula | C₁₉H₁₆N₄O |

| Molecular Weight | 316.36 g/mol |

| Chemical Class | Double Azo |

| Appearance | Dark Brown Powder |

| Solubility | Soluble in acetone and DMF |

Source:[1]

Table 2: Recommended High-Temperature Dyeing Parameters for Polyester

| Parameter | Recommended Value |

| Dye Concentration | 0.5 - 2.0% (on weight of fiber) |

| Liquor Ratio | 1:10 - 1:20 |

| Dyeing Temperature | 130°C |

| Dyeing Time | 30 - 60 minutes |

| pH of Dyebath | 4.5 - 5.5 (adjusted with acetic acid) |

| Dispersing Agent | 0.5 - 1.0 g/L |

| Leveling Agent | 0.5 - 1.0 g/L |

Table 3: Color Fastness Properties of Disperse Yellow 7 on Polyester (ISO Standards)

| Fastness Test | Fading | Staining |

| Ironing | 4 | 3 |

| Light | 6 | - |

| Perspiration | 5 | 5 |

| Washing | 4-5 | 4-5 |

Source:[1]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes a standard laboratory procedure for dyeing a 10g sample of polyester fabric.

Materials and Reagents:

-

Polyester fabric (10g, pre-scoured and dried)

-

C.I. Disperse Yellow 7

-

Dispersing agent (e.g., a lignosulphonate-based product)

-

Leveling agent (e.g., an ester or aromatic hydrocarbon-based product)

-

Acetic acid (glacial)

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Distilled water

Equipment:

-

High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyeing machine)

-

Beakers and graduated cylinders

-

Stirring rods

-

pH meter

-

Analytical balance

-

Drying oven

Procedure:

-

Dye Dispersion Preparation:

-

Weigh the required amount of Disperse Yellow 7 (e.g., 0.1g for a 1% shade).

-

Make a smooth paste with a small amount of water and the dispersing agent.

-

Add hot water (40-50°C) to the paste with continuous stirring to form a fine dispersion.

-

-

Dye Bath Preparation:

-

Set the liquor ratio to 1:15 (i.e., 150ml of water for a 10g fabric sample).

-

Fill the dyeing vessel with the required volume of distilled water.

-

Add the dispersing agent (e.g., 0.15g for 1 g/L) and leveling agent (e.g., 0.15g for 1 g/L) to the dyebath.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

Add the prepared dye dispersion to the dyebath.

-

-

Dyeing Cycle:

-

Introduce the pre-wetted polyester fabric into the dyebath at room temperature.

-

Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.

-

Maintain the temperature at 130°C for 45 minutes, ensuring continuous agitation.

-

Cool the dyebath down to 70°C at a rate of 2-3°C/minute.

-

Drain the dyebath.

-

-

Reduction Clearing (After-treatment):

-

Prepare a fresh bath at a 1:15 liquor ratio with:

-

2 g/L Sodium hydrosulfite

-

2 g/L Sodium hydroxide

-

-

Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes. This step is crucial for removing unfixed dye from the fiber surface and improving wet fastness.

-

Drain the bath.

-

-

Final Rinsing and Drying:

-

Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

-

Neutralize the fabric with a dilute solution of acetic acid if necessary.

-

Rinse again with cold water.

-

Dry the dyed fabric in an oven or air-dry.

-

Evaluation of Color Fastness

The color fastness of the dyed fabric should be evaluated according to the relevant ISO 105 standards.

-

Washing Fastness: ISO 105-C06

-

Rubbing Fastness (Crocking): ISO 105-X12

-

Light Fastness: ISO 105-B02

-

Perspiration Fastness: ISO 105-E04

Visualizations

Caption: High-Temperature Dyeing Workflow for Polyester.

Caption: Key Parameter Relationships in Polyester Dyeing.

References

Application Notes and Protocols for Thermosol Process with Disperse Yellow 7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of C.I. Disperse Yellow 7 to polyester substrates using the Thermosol process. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results.

Introduction to the Thermosol Process and Disperse Yellow 7

The Thermosol process is a continuous method for dyeing synthetic fibers, particularly polyester, with disperse dyes.[1][2] This technique involves padding the fabric with a dye dispersion, followed by drying and then fixing the dye at high temperatures.[1][2] The high temperature, typically between 180°C and 220°C, allows the dye to sublime and penetrate the amorphous regions of the polyester fibers, resulting in a stable and durable coloration.[1]

Disperse Yellow 7 (C.I. 26090) is a monoazo disperse dye known for its bright, reddish-yellow hue.[3] It is widely used for dyeing polyester and its blends due to its good sublimation fastness and overall performance characteristics. Its chemical structure is C19H16N4O.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of Disperse Yellow 7 via the Thermosol process.

Table 1: Physicochemical Properties of Disperse Yellow 7

| Property | Value |

| C.I. Name | Disperse Yellow 7 |

| C.I. Number | 26090 |

| CAS Number | 6300-37-4 |

| Molecular Formula | C19H16N4O |

| Molecular Weight | 316.36 g/mol |

| Appearance | Dark brown powder |

| Solubility | Soluble in acetone and DMF |

Table 2: Recommended Process Parameters for Thermosol Dyeing with Disperse Yellow 7

| Parameter | Recommended Range |

| Padding | |

| Pick-up | 60 - 70% |

| Bath Temperature | 20 - 30°C |

| Drying | |

| Temperature | 100 - 120°C |

| Thermofixation | |

| Temperature | 200 - 215°C |

| Time | 60 - 90 seconds |

| After-treatment | |

| Reduction Clearing Temperature | 70 - 80°C |

| Reduction Clearing Time | 10 - 20 minutes |

Table 3: Fastness Properties of Disperse Yellow 7 on Polyester

| Fastness Test | Rating (ISO Standards) |

| Light Fastness (Xenon Arc) | 6 |

| Washing Fastness (Fading) | 4-5 |

| Washing Fastness (Staining) | 4-5 |

| Perspiration Fastness (Fading) | 5 |

| Perspiration Fastness (Staining) | 5 |

| Ironing Fastness (Fading) | 4 |

| Ironing Fastness (Staining) | 3 |

Experimental Protocols

This section provides detailed methodologies for the key stages of the Thermosol process for applying Disperse Yellow 7 to polyester fabric.

Preparation of Padding Liquor

A typical padding liquor for the Thermosol process consists of the disperse dye, a dispersing agent, an anti-migration agent (thickener), and a pH buffer.

Recipe:

-

Disperse Yellow 7 (C.I. 26090): X g/L (depending on the desired depth of shade)

-

Dispersing Agent (e.g., Sodium Lignosulfonate): 1 - 2 g/L

-

Anti-migration Agent (e.g., Sodium Alginate): 10 - 20 g/L

-

Acetic Acid (to adjust pH): to achieve pH 4.5 - 5.5

Procedure:

-

Create a paste of the required amount of Disperse Yellow 7 with a small amount of the dispersing agent and cold water.

-

Add this paste to the bulk of the water in the mixing tank with continuous stirring.

-

Add the remaining dispersing agent and the anti-migration agent to the dye dispersion and stir until a homogenous mixture is obtained.

-

Adjust the pH of the padding liquor to 4.5 - 5.5 using acetic acid.

-

Make up the final volume with water.

Padding, Drying, and Thermofixation

This is the core of the Thermosol process where the dye is applied and fixed onto the fabric.

Procedure:

-

Padding: Immerse the polyester fabric in the prepared padding liquor in a padder. The nip pressure should be adjusted to achieve a wet pick-up of 60-70%.

-

Drying: The padded fabric is then passed through a dryer at a temperature of 100-120°C. It is crucial to control the drying process to prevent dye migration.

-

Thermofixation: Immediately after drying, the fabric is passed through a thermofixation unit (e.g., a hot flue or over hot rollers) at a temperature of 200-215°C for 60-90 seconds. This step is critical for the sublimation of the dye and its diffusion into the polyester fibers.

After-treatment (Reduction Clearing)

After thermofixation, any unfixed dye on the surface of the fabric must be removed to ensure good wash fastness and prevent crocking.

Recipe for Reduction Clearing Bath:

-

Sodium Hydrosulphite: 2 g/L

-

Caustic Soda (Sodium Hydroxide): 2 g/L

-

Non-ionic Detergent: 1 g/L

Procedure:

-

Rinse the dyed fabric in cold water.

-

Treat the fabric in the reduction clearing bath at 70-80°C for 10-20 minutes.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Neutralize the fabric with a weak solution of acetic acid if necessary.

-

Dry the final dyed fabric.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Thermosol process.

Logical Relationships of Key Parameters

References

Application Notes and Protocols for the Detection of Disperse Yellow 7 in Textiles

Introduction

Disperse Yellow 7 is a synthetic dye belonging to the disperse class of dyes, which are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Due to its potential to cause allergic contact dermatitis and the possibility of it being a precursor to carcinogenic aromatic amines, the detection and quantification of Disperse Yellow 7 in textile products are crucial for consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the analytical determination of Disperse Yellow 7 in textiles using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Application Note

The HPLC-DAD method offers a robust and widely accessible technique for the separation, identification, and quantification of Disperse Yellow 7 in textile extracts. The method's principle lies in the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase. The Diode Array Detector allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, enhancing the specificity of detection and enabling the identification of Disperse Yellow 7 based on its characteristic absorption spectrum.

Experimental Protocol

1. Sample Preparation (Ultrasound-Assisted Extraction)

-

Cut a representative sample of the textile material into small pieces (approximately 5 mm x 5 mm).

-

Accurately weigh about 1.0 g of the textile sample into a 50 mL conical flask.

-

Add 20 mL of methanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[1]

-

Allow the extract to cool to room temperature.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.[1]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[1]

2. HPLC-DAD Instrumentation and Conditions

-

LC system: Agilent 1260 Infinity II or equivalent.

-

Column: XBridge C18, 2.1 x 150 mm, 5 µm.[2]

-

Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient Elution:

-

0 min: 40% B

-

7 min: 60% B

-

17 min: 98% B

-

24 min: 98% B

-

Followed by a return to initial conditions and equilibration.[2]

-

-

Flow Rate: 0.30 mL/min.[2]

-

Injection Volume: 5 µL.[2]

-

Column Temperature: 30 °C.[2]

-

DAD Detection: 210 to 800 nm, with specific monitoring at the maximum absorbance wavelength of Disperse Yellow 7 (approximately 350 nm).[2]

3. Calibration

-

Prepare a stock solution of Disperse Yellow 7 in methanol (e.g., 100 µg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples.

-

Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

-

Inject the prepared sample extract into the HPLC system.

-

Identify the Disperse Yellow 7 peak based on its retention time and comparison of the UV-Vis spectrum with that of a standard.

-

Quantify the concentration of Disperse Yellow 7 in the sample by using the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity (r²) | > 0.995 | [1] |

| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL (for a range of dyes) | [1] |

| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL (for a range of dyes) | [1] |

| Recovery | 81.8% - 114.1% (for a range of dyes) | [1] |

Experimental Workflow: HPLC-DAD Analysis

Caption: Workflow for HPLC-DAD analysis of Disperse Yellow 7 in textiles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS provides a highly sensitive and selective method for the detection and quantification of Disperse Yellow 7. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection of precursor-to-product ion transitions for Disperse Yellow 7, significantly reducing matrix interference and achieving very low detection limits.

Experimental Protocol

1. Sample Preparation

-

Follow the same Ultrasound-Assisted Extraction protocol as described for HPLC-DAD.

-

After filtration, the extract may be evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase (e.g., 95:5 water/methanol).[1]

2. LC-MS/MS Instrumentation and Conditions

-

LC System: Nexera UHPLC system or equivalent.[1]

-

MS System: LCMS-8040 triple quadrupole mass spectrometer or equivalent.[1]

-

Column: Kinetex C18 100A (100 x 2.1mm, 1.7µm).[1]

-

Mobile Phase A: Water with 0.1% formic acid.[1]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program should be developed to separate Disperse Yellow 7 from other components.

-

Flow Rate: 0.3 mL/min.[1]

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for Disperse Yellow 7.

3. Quantification

-

Quantification is performed using a calibration curve generated from standards of Disperse Yellow 7, similar to the HPLC-DAD method.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity (r²) | > 0.993 | [1] |

| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL (for a range of dyes) | [1] |

| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL (for a range of dyes) | [1] |

| Recovery | 84.9% - 104.1% (for a range of dyes at 50 ng/mL) | [1] |

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of Disperse Yellow 7 in textiles.

UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative analysis of Disperse Yellow 7 in solution. This technique is based on the principle that the amount of light absorbed by a colored solution is proportional to the concentration of the absorbing substance, as described by the Beer-Lambert Law. While less specific than chromatographic methods, it can be a useful screening tool.

Experimental Protocol

1. Sample Preparation

-

Follow the same Ultrasound-Assisted Extraction protocol as described for HPLC-DAD to obtain a methanolic extract of the textile sample.

2. Spectrophotometric Measurement

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Scan: Scan the absorbance of a standard solution of Disperse Yellow 7 in methanol from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

-

Measurement: Measure the absorbance of the sample extracts at the determined λmax using methanol as a blank.

3. Calibration and Quantification

-

Prepare a series of standard solutions of Disperse Yellow 7 in methanol.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of Disperse Yellow 7 in the sample extract from its absorbance using the calibration curve.

Quantitative Data Summary

| Parameter | General Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | Typically in the low mg/L range. |

| Limit of Quantification (LOQ) | Typically in the low to mid mg/L range. |

| Precision (%RSD) | < 5% |

Experimental Workflow: UV-Vis Spectrophotometry Analysis

Caption: Workflow for UV-Vis spectrophotometry analysis of Disperse Yellow 7.

References

Application Note: HPLC Analysis of Disperse Yellow 7 and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 7 is a monoazo disperse dye used in the textile industry for dyeing polyester fibers. Due to the potential for reductive cleavage of the azo bond, both in vivo and in the environment, there is a significant interest in the analysis of its aromatic amine metabolites. These metabolites, which include aniline, p-phenylenediamine, and 4-amino-2-methylphenol, are of toxicological concern. This application note provides a detailed protocol for the simultaneous analysis of Disperse Yellow 7 and its primary metabolites using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Metabolic Pathway of Disperse Yellow 7

The primary metabolic pathway for Disperse Yellow 7 involves the reductive cleavage of its two azo bonds. This process can be mediated by various enzymes, such as azoreductases present in skin microflora, liver microsomes, and certain bacteria. The cleavage results in the formation of three primary aromatic amine metabolites.

Quantitative Data Summary

The following tables summarize the key properties of Disperse Yellow 7 and its metabolites, along with typical performance data for the proposed HPLC method.

Table 1: Physicochemical Properties of Analytes

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Disperse Yellow 7 | 2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol | C₁₉H₁₆N₄O | 316.36 |

| Metabolite 1 | Aniline | C₆H₇N | 93.13 |

| Metabolite 2 | p-Phenylenediamine | C₆H₈N₂ | 108.14 |

| Metabolite 3 | 4-Amino-2-methylphenol | C₇H₉NO | 123.15 |

Table 2: HPLC Method Performance (Typical Values)

| Analyte | Estimated Retention Time (min)* | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |

| p-Phenylenediamine | 3.5 | 0.05 | 0.15 | >0.999 |

| 4-Amino-2-methylphenol | 4.8 | 0.06 | 0.18 | >0.999 |

| Aniline | 6.2 | 0.05 | 0.15 | >0.999 |

| Disperse Yellow 7 | 15.8 | 0.10 | 0.30 | >0.998 |

*Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase conditions. Method validation is required.

Experimental Protocols

Sample Preparation from Textile Matrix

This protocol describes the extraction of Disperse Yellow 7 and its metabolites from a polyester fabric sample.

-

Sample Comminution: Cut the textile sample into small pieces (approximately 2x2 mm).

-

Extraction:

-

Weigh 1.0 g of the comminuted textile into a 50 mL conical flask.

-

Add 20 mL of methanol.

-

Sonicate for 30 minutes at 60°C in a water bath.

-

Allow the mixture to cool to room temperature.

-

-

Reductive Cleavage (for total aromatic amine analysis):

-

To the methanolic extract, add 5 mL of a freshly prepared 20% (w/v) sodium dithionite solution.

-

Seal the flask and incubate at 70°C for 30 minutes with occasional shaking to reduce the azo dye to its constituent amines.

-

-

Liquid-Liquid Extraction:

-

Transfer the solution to a 100 mL separatory funnel.

-

Add 20 mL of dichloromethane and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the lower organic layer.

-